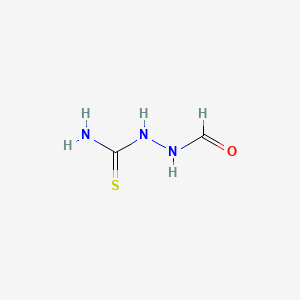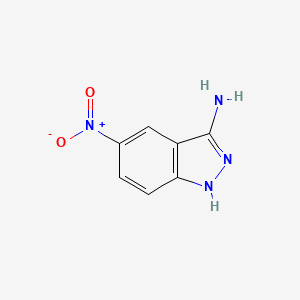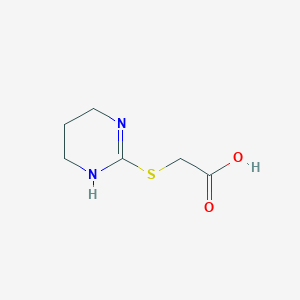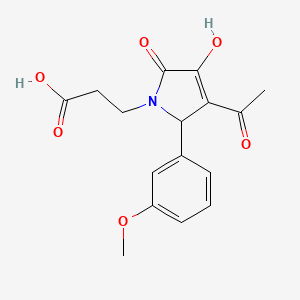
1-Formyl-3-thiosemicarbazide
Overview
Description
1-Formyl-3-thiosemicarbazide, also known as 1-formyl-3-thiourea, is a chemical compound used in a variety of scientific research applications. It is a derivative of thiourea, a white crystalline solid that is soluble in water and ethanol. This compound is used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Synthesis and Characterization
1-Formyl-3-thiosemicarbazide is a versatile intermediate in the synthesis of various chemical compounds. For example, it is used in the synthesis of copper complexes, which are noted for their significant biological activity. These complexes have been synthesized and characterized through methods like IR, 1H, 13C, 15N NMR spectroscopy, and elemental analysis (Verochkina et al., 2022).
Hydrogen Bond Analysis
This compound has been studied for its potential in forming various types of hydrogen bonds, like N-H...O, N-H...S, and N-H...N. Such studies are crucial in understanding the structural and chemical properties of the compound, influencing its applications in various fields, including material sciences and pharmaceuticals (Munshi et al., 2006).
Intermediate in Organic Syntheses
This compound serves as an intermediate in various organic syntheses. For example, it is used in the preparation of triazoles, a class of compounds with wide-ranging applications, including pharmaceuticals and agrochemicals (Ainsworth, 2003).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, thiadiazole derivatives show significant activity against various microbial strains, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Vibrational Spectra and Conformational Studies
The compound has been the subject of vibrational spectra and conformational studies, which are essential for understanding its physical and chemical properties. These studies contribute to the development of new materials and chemicals (Sinha et al., 1988).
DNA Interaction and Biological Activity
Copper complexes derived from thiosemicarbazides like this compound have been investigated for their interaction with DNA and biological activities. These studies are crucial in the field of medicinal chemistry, particularly in the development of new therapeutic agents (Baldini et al., 2003).
Potential in Cancer Research
Thiosemicarbazide derivatives, synthesized using this compound, have shown potential as anticancer agents, particularly against melanoma cells. This highlights the importance of this compound in synthesizing compounds for cancer research and treatment (Kozyra et al., 2022).
Enzyme Inhibition
Compounds derived from this compound have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. This is significant in the development of drugs for treating conditions like Alzheimer’s disease (Bulut et al., 2018).
Antioxidant Properties
Thiosemicarbazide derivatives exhibit potent antioxidant properties. This opens up possibilities for their use in treating oxidative stress-related diseases (Nazarbahjat et al., 2014).
Tuberculostatic Activity
New thiosemicarbazide derivatives have been synthesized and found to possess significant tuberculostatic activity, indicating their potential in treating tuberculosis (Popovici et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(carbamothioylamino)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020641 | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-84-3 | |
| Record name | 2-Formylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, 2-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-formylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FORMYL-3-THIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVP9S5A44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-Formyl-3-thiosemicarbazide?
A1: this compound (FTSC) has the molecular formula C2H5N3OS and a molecular weight of 119.15 g/mol []. The thiosemicarbazide moiety of the molecule is planar. The conformation of this moiety in FTSC is similar to other thiosemicarbazides and their derivatives, but differs from the conformation observed in metal complexes of these compounds [].
Q2: What types of hydrogen bonding interactions are observed in the crystal structure of FTSC?
A2: Five types of hydrogen bonds are present in the crystal structure of FTSC: N-H...O, N-H...S, N-H...N, C-H...O, and C-H...S []. An earlier study incorrectly reported a potential S-H...N hydrogen bond, which was disproven in later work [].
Q3: How does the strength of the hydrogen bonds in FTSC compare?
A3: Based on topological analysis using Bader's quantum theory of 'atoms in molecules', the strongest hydrogen bond interaction in FTSC is N-H...O, and the weakest is C-H...S. The remaining interactions (N-H...S, N-H...N, and C-H...O) fall in between these two extremes [].
Q4: How can this compound be synthesized?
A5: this compound can be synthesized by reacting thiosemicarbazide with formic acid []. It can also be used as an intermediate in the synthesis of 1,2,4-Triazole [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)




![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)

![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)
